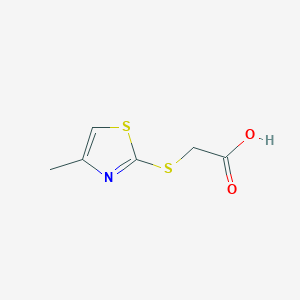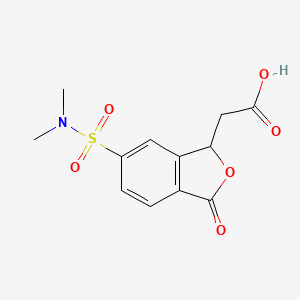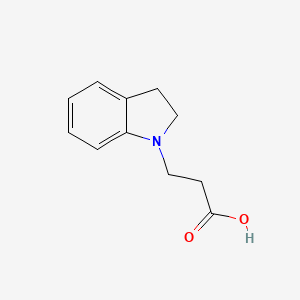
6-Fluoroquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoroquinolin-8-ol is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 and is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 6-Fluoroquinolin-8-ol is 1S/C9H6FNO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H . This compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .Physical And Chemical Properties Analysis
6-Fluoroquinolin-8-ol is a solid compound . It has a density of 1.4±0.1 g/cm3, a boiling point of 321.9±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound has a molar refractivity of 44.1±0.3 cm3, a polar surface area of 33 Å2, and a molar volume of 119.4±3.0 cm3 .Scientific Research Applications
Medicinal Chemistry Applications
6-Fluoroquinolin-8-ol derivatives have been investigated for their potential in treating various diseases, including infectious diseases and cancer. For instance, the immunobiological efficacy and immunotoxicity of novel fluoroquinolone derivatives have been examined, revealing significant anti-cancer reactivity and immunomodulatory properties, indicating their potential in cancer therapy and infection control (Jantová et al., 2018). Furthermore, the synthesis and evaluation of tetracyclic fluoroquinolones have shown promising antibacterial and anticancer properties, highlighting the dual therapeutic potential of these compounds (Al-Trawneh et al., 2010).
Material Science and Sensing Applications
In material science, fluoroquinolin-8-ol derivatives have been used to synthesize compounds with notable photophysical properties. For example, the synthesis of 4-fluorophenyl substituted tris(8-hydroxyquinoline)aluminum(III) complexes demonstrated enhanced fluorescence, suitable for applications in organic light-emitting diodes (OLEDs) (Suliman et al., 2014). Another study explored heteromeric double helix formation by cross-hybridization of chloro- and fluoro-substituted quinoline oligoamides, showcasing the potential for creating novel supramolecular structures (Gan et al., 2010).
Biochemical Applications
From a biochemical perspective, fluoroquinolin-8-ol derivatives have been utilized in designing fluorescent sensors for metal ions, such as zinc, with applications in cell imaging studies. These compounds exhibit quick responses and high selectivity, making them suitable for detecting and analyzing metal ions in biological systems (Pradhan et al., 2015). Additionally, the pharmacology of fluoroquinolones has been extensively reviewed, emphasizing their structural diversity and the impact on their pharmacokinetic characteristics and microbial activities, which is vital for their application in veterinary and potentially human medicine (Martinez et al., 2006).
Safety And Hazards
6-Fluoroquinolin-8-ol is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Future Directions
Fluoroquinolones, a class of compounds to which 6-Fluoroquinolin-8-ol belongs, represent an interesting synthetic class of antimicrobial agents with broad-spectrum and potent activity . Future research may focus on the development of new fluoroquinolones with improved potency, spectrum of activity, and resistance to currently available agents .
properties
IUPAC Name |
6-fluoroquinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUWALYGODIPCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327639 |
Source


|
| Record name | 6-fluoroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinolin-8-ol | |
CAS RN |
135838-04-9 |
Source


|
| Record name | 6-fluoroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

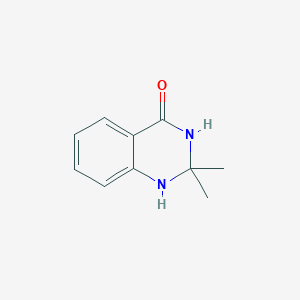
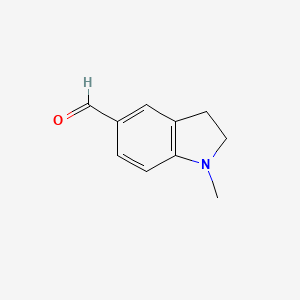




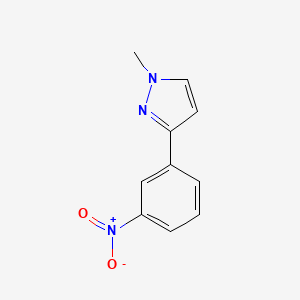
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B1297118.png)

